molecular formula C16H18N2O B1240310 1H-Indole, 3-(2-pentyl-5-oxazolyl)- CAS No. 326494-56-8

1H-Indole, 3-(2-pentyl-5-oxazolyl)-

Cat. No.: B1240310
CAS No.: 326494-56-8
M. Wt: 254.33 g/mol
InChI Key: QWBQGSICTTZLHY-UHFFFAOYSA-N
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Description

1H-Indole, 3-(2-pentyl-5-oxazolyl)- is a heterocyclic compound comprising an indole core fused with a 1,3-oxazole ring substituted at the 2-position with a pentyl chain.

Properties

CAS No.

326494-56-8

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

5-(1H-indol-3-yl)-2-pentyl-1,3-oxazole

InChI

InChI=1S/C16H18N2O/c1-2-3-4-9-16-18-11-15(19-16)13-10-17-14-8-6-5-7-12(13)14/h5-8,10-11,17H,2-4,9H2,1H3

InChI Key

QWBQGSICTTZLHY-UHFFFAOYSA-N

SMILES

CCCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32

Canonical SMILES

CCCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32

Synonyms

2-n-pentyl-5-(3-indolyl)oxazole
labradorin 2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains on Oxazole

The 2-position of the oxazole ring is a critical modification site. Substituents here influence molecular weight, lipophilicity (logP), and bioactivity:

Compound Name Substituent (Oxazole 2-position) Molecular Weight logP (Estimated) Key Properties/Activity References
1H-Indole, 3-(2-pentyl-5-oxazolyl)- Pentyl (C₅H₁₁) ~252.34 ~4.5 High lipophilicity; unconfirmed bioactivity -
5-(1H-Indol-3-yl)-2-propyl-1,3-oxazole Propyl (C₃H₇) 226.27 3.3 Moderate logP; no reported IC₅₀
3-(2-Isobutyl-oxazol-5-yl)-1H-indole Isobutyl (C₄H₉, branched) 240.30 ~3.8 Balanced hydrophobicity; unstudied activity

Key Observations :

  • Chain Length and Lipophilicity : Increasing alkyl chain length (propyl → pentyl) elevates logP, enhancing membrane permeability but risking poor aqueous solubility .
  • Branched vs.

Heterocyclic Variants: Oxazole vs. Oxadiazole and Tetrazole

Replacing the oxazole ring with other heterocycles alters electronic properties and bioactivity:

Compound Name Heterocycle Molecular Weight Key Activity/Properties References
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-indole 1,2,4-Oxadiazole 199.21 Potential 5-LOX inhibition; improved metabolic stability
4-(1H-Tetrazol-5-yl)-1H-indole Tetrazole 173.18 Anticancer activity; metal-chelating properties

Key Differences :

  • Oxadiazoles : Contain two nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability compared to oxazoles. Used in 5-lipoxygenase (5-LOX) inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 3-(2-pentyl-5-oxazolyl)-
Reactant of Route 2
1H-Indole, 3-(2-pentyl-5-oxazolyl)-

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